3,3,3-Trifluoro-2-hydroxy-2-(4-trifluoromethylphenyl)propionic acid ethyl ester
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Overview
Description
3,3,3-Trifluoro-2-hydroxy-2-(4-trifluoromethylphenyl)propionic acid ethyl ester is a fluorinated organic compound with the molecular formula C12H10F6O3. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The presence of multiple fluorine atoms imparts high stability and reactivity, making it a subject of interest in research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-Trifluoro-2-hydroxy-2-(4-trifluoromethylphenyl)propionic acid ethyl ester typically involves the reaction of 4-trifluoromethylbenzaldehyde with ethyl trifluoroacetate in the presence of a base such as sodium hydride. The reaction proceeds through a nucleophilic addition mechanism, followed by esterification to yield the desired product. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, leading to the formation of alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like amines, alcohols, or thiols, often in the presence of a base or catalyst.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Scientific Research Applications
3,3,3-Trifluoro-2-hydroxy-2-(4-trifluoromethylphenyl)propionic acid ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3,3,3-Trifluoro-2-hydroxy-2-(4-trifluoromethylphenyl)propionic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and stability, allowing it to modulate biological pathways effectively. The compound may inhibit enzyme activity by forming stable complexes or alter receptor function by binding to active sites.
Comparison with Similar Compounds
Similar Compounds
- 3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propanoic acid
- 3,3,3-Trifluoropropionic acid
- 2-Amino-3,3,3-trifluoro-propionic acid ethyl ester
Uniqueness
Compared to similar compounds, 3,3,3-Trifluoro-2-hydroxy-2-(4-trifluoromethylphenyl)propionic acid ethyl ester is unique due to the presence of the 4-trifluoromethylphenyl group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
ethyl 3,3,3-trifluoro-2-hydroxy-2-[4-(trifluoromethyl)phenyl]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F6O3/c1-2-21-9(19)10(20,12(16,17)18)7-3-5-8(6-4-7)11(13,14)15/h3-6,20H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSLRHSURSZVGCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=C(C=C1)C(F)(F)F)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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